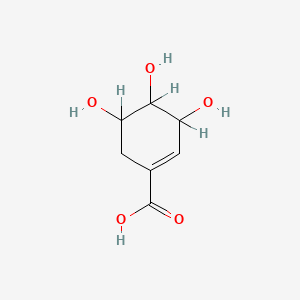

3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid

Description

Properties

IUPAC Name |

3,4,5-trihydroxycyclohexene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOHGGNKMLTUBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C=C1C(=O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80859270 | |

| Record name | 3,4,5-Trihydroxycyclohex-1-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80859270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2306-23-2, 138-59-0 | |

| Record name | 3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2306-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | shikimic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Shikimic acid can be synthesized through several methods. One common synthetic route involves the dehydration of quinic acid. This process typically requires acidic conditions and elevated temperatures to facilitate the removal of water molecules, resulting in the formation of shikimic acid .

Industrial Production Methods: Industrially, shikimic acid is often extracted from natural sources, such as the star anise plant (Illicium verum). The extraction process involves several steps, including solvent extraction, crystallization, and purification to obtain high-purity shikimic acid . Advances in biotechnology have also enabled the microbial fermentation of genetically engineered Escherichia coli strains to produce shikimic acid on a large scale .

Chemical Reactions Analysis

Types of Reactions: Shikimic acid undergoes various chemical reactions, including:

Oxidation: Shikimic acid can be oxidized to produce quinic acid or other derivatives.

Reduction: Reduction reactions can convert shikimic acid into its corresponding alcohols.

Substitution: Substitution reactions often involve the hydroxyl groups, leading to the formation of esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Acid chlorides or anhydrides are typical reagents for esterification reactions.

Major Products: The major products formed from these reactions include quinic acid (oxidation), various alcohols (reduction), and esters or ethers (substitution) .

Scientific Research Applications

Pharmaceutical Applications

Shikimic acid is recognized for its role as a precursor in the synthesis of antiviral drugs, particularly oseltamivir (Tamiflu), which is used to treat and prevent influenza. This compound's ability to inhibit the shikimate pathway in bacteria makes it a target for developing new antibiotics and antiviral agents. Notably:

- Oseltamivir Synthesis : Shikimic acid serves as a starting material for synthesizing oseltamivir, highlighting its importance in combating influenza viruses .

- Anticoagulant Properties : Derivatives of shikimic acid have been synthesized to exhibit anticoagulant activity, which could be beneficial in treating blood coagulation disorders .

Agricultural Uses

Shikimic acid and its derivatives are utilized in agriculture for their herbicidal and antibacterial properties:

- Herbicides : Compounds that inhibit the shikimate pathway are effective as herbicides since they target plant-specific metabolic pathways without affecting mammals .

- Pesticides : Research indicates that shikimic acid derivatives can act as natural pesticides, providing an eco-friendly alternative to synthetic chemicals .

Biochemical Research

Shikimic acid is essential in various biochemical pathways:

- Lignin Biosynthesis : It plays a critical role in the biosynthesis of lignin, an important structural component in plants .

- Metabolomics Studies : Shikimic acid is often analyzed in metabolomics studies to understand plant metabolism and responses to environmental stressors .

Clinical Applications

In clinical settings, shikimic acid has been explored for its potential therapeutic effects:

- Aromatherapy : It has been suggested that shikimic acid may influence the autonomic nervous system when used in aromatherapy contexts .

- Cancer Therapy : Some studies have indicated that shikimic acid derivatives can be involved in synthesizing compounds used in chemotherapy .

Case Study 1: Synthesis of Oseltamivir

Research conducted on the synthesis of oseltamivir from shikimic acid demonstrates its pharmaceutical significance. The process involves several steps where shikimic acid undergoes transformations to yield the active pharmaceutical ingredient used against influenza viruses.

Case Study 2: Herbicide Development

A study on the application of shikimic acid derivatives as herbicides showed promising results in controlling weed growth while being safe for non-target organisms. This research highlights the potential for developing environmentally friendly agricultural practices.

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Pharmaceuticals | Antiviral drug synthesis | Key precursor for oseltamivir |

| Agriculture | Herbicides | Targets shikimate pathway; eco-friendly alternatives |

| Biochemical Research | Lignin biosynthesis | Essential for plant structural integrity |

| Clinical Applications | Aromatherapy | Potential effects on autonomic nervous system |

Mechanism of Action

Shikimic acid exerts its effects primarily through the shikimate pathway. This pathway involves several enzymatic steps that convert shikimic acid into chorismic acid, a precursor for aromatic amino acids and other secondary metabolites. The enzymes involved in this pathway include shikimate kinase, dehydroquinate synthase, and chorismate synthase .

Comparison with Similar Compounds

(1) Quinic Acid

- Structural Differences : Quinic acid has a saturated cyclohexane ring with four hydroxyl groups, compared to shikimic acid’s unsaturated cyclohexene ring and three hydroxyl groups .

- Instead, it is a precursor for chlorogenic acids and alkaloids .

- Metabolic Utilization : The anaerobic bacterium Ilyobacter insuetus metabolizes both shikimic and quinic acid, but quinic acid fermentation yields acetate, propionate, and CO₂ , distinct from shikimic acid’s products .

(2) Chorismic Acid

- Biosynthetic Relationship: Shikimic acid is enzymatically converted to chorismic acid via the shikimate-3-phosphate pathway . Chorismic acid serves as the central branch point for synthesizing phenylpropanoids, folates, and salicylic acid .

(3) Caffeic Acid

- Structural Contrast: Caffeic acid is a phenylpropanoid with a cinnamic acid backbone, whereas shikimic acid is cycloaliphatic .

- Functional Divergence : Caffeic acid is involved in lignin biosynthesis and exhibits antioxidant properties, while shikimic acid’s primary role is as a metabolic precursor .

Key Research Findings

Industrial Relevance : Shikimic acid’s extraction from Illicium verum (star anise) is optimized via hot water extraction, achieving yields of 8–9% in dried material . Fermentation using Bacillus subtilis has also been developed to bypass seasonal and ecological constraints .

Ecological Impact : Overharvesting of Illicium species for shikimic acid has prompted cultivation strategies to protect endangered plants .

Analytical Methods : HPLC and LC-UV are standardized for quantifying shikimic acid in wine, with concentrations ranging from 10–150 mg/L .

Biological Activity

3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid, commonly known as shikimic acid , is an organic compound that plays a crucial role in various biological processes. It is primarily recognized as a key intermediate in the shikimic acid pathway, which is essential for the biosynthesis of aromatic amino acids in plants and microorganisms. This article delves into the biological activity of shikimic acid, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 174.15 g/mol

- IUPAC Name : (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid

- CAS Number : 138-59-0

Biological Significance

Shikimic acid is significant due to its involvement in several metabolic pathways and its therapeutic applications:

1. Antiviral Activity

Shikimic acid has been extensively studied for its antiviral properties. It is a precursor for the synthesis of oseltamivir (Tamiflu), an antiviral medication used to treat influenza. The mechanism involves inhibition of the neuraminidase enzyme, which is critical for viral replication.

2. Antioxidant Properties

Research indicates that shikimic acid exhibits antioxidant activity, which helps in mitigating oxidative stress. This property has implications in preventing various diseases associated with oxidative damage.

3. Anticancer Effects

Shikimic acid has shown potential anticancer activity by inhibiting the growth of cancer cell lines. A study reported that it can induce apoptosis in cancer cells through various signaling pathways.

The biological activities of shikimic acid can be attributed to several mechanisms:

- Inhibition of Enzymes : Shikimic acid can inhibit key enzymes involved in metabolic pathways, affecting cellular proliferation and survival.

- Modulation of Signaling Pathways : It influences multiple signaling cascades that regulate apoptosis and cell cycle progression.

- Interaction with Cellular Components : Shikimic acid interacts with proteins and nucleic acids, altering their functions and stability.

Case Studies and Research Findings

Pharmacological Applications

Shikimic acid's pharmacological applications extend beyond antiviral properties:

- Anti-inflammatory : Exhibits anti-inflammatory effects by modulating immune responses.

- Neuroprotective Effects : Potentially protects against neurodegenerative diseases by reducing oxidative stress and inflammation.

- Antimicrobial Activity : Demonstrates antimicrobial properties against various pathogens.

Q & A

Q. What are the primary natural sources and extraction methods for shikimic acid, and how do their efficiencies compare?

Shikimic acid is predominantly extracted from star anise (Illicium verum), yielding 3-7% purity via solvent extraction (e.g., hot water or ethanol) . Microbial fermentation using engineered E. coli or Bacillus subtilis offers higher scalability, achieving >90% purity through ion-exchange chromatography . Fermentation avoids seasonal variability in plant availability and is more cost-effective for large-scale research .

Q. What validated analytical methods are recommended for quantifying shikimic acid in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) is the gold standard, as per the OIV-MA-AS313-17 method for wine analysis . Sample preparation requires filtration (0.45 µm) and mobile-phase dilution (e.g., 0.1% phosphoric acid/acetonitrile). For microbial cultures, LC-MS/MS enhances specificity by monitoring the [M-H]⁻ ion (m/z 173) .

Q. How does shikimic acid participate in the biosynthesis of aromatic amino acids and secondary metabolites?

As a key intermediate in the shikimate pathway, shikimic acid is phosphorylated to shikimate-3-phosphate, leading to chorismate—the precursor for phenylalanine, tyrosine, tryptophan, and plant alkaloids . Isotopic labeling studies (e.g., ¹³C-glucose) show >30% of aromatic compounds in Arabidopsis derive from this pathway .

Q. What physicochemical properties of shikimic acid are critical for its isolation and handling?

High water solubility (18 g/100 mL at 25°C) necessitates hydrophilic interaction chromatography (HILIC) for purification . Low solubility in nonpolar solvents (e.g., chloroform) enables selective precipitation during extraction. Storage at pH <3 prevents degradation of the carboxylic acid group .

Q. What experimental models are used to study shikimic acid's tyrosinase inhibitory activity?

In vitro assays with mushroom tyrosinase (EC 1.14.18.1) and L-DOPA substrate report IC₅₀ values of 0.5–2.0 mM . Discrepancies arise from enzyme source differences (e.g., Agaricus bisporus vs. human tyrosinase). Emerging 3D epidermal models improve in vivo relevance but are cost-prohibitive .

Advanced Research Questions

Q. How does the stereochemistry of shikimic acid influence its enzyme-binding affinity?

The (3R,4S,5R) configuration is essential for recognition by shikimate kinase, as shown by X-ray crystallography . Enantiomeric impurities >2% reduce catalytic efficiency (kcat/Km) by 50%. Chiral resolution via capillary electrophoresis ensures stereochemical purity in synthetic analogs .

Q. What strategies resolve contradictions between shikimic acid's mutagenic and therapeutic effects?

Dose-response studies reveal mutagenicity in Salmonella Ames tests at >10 mM, while therapeutic tyrosinase inhibition occurs at <1 mM . Co-administration with antioxidants (e.g., ascorbic acid) mitigates pro-oxidant effects at high concentrations .

Q. How can metabolic engineering optimize shikimic acid production in microbial hosts?

Overexpression of aroE (shikimate dehydrogenase) and knockout of competing pathways (e.g., quinate metabolism) in E. coli boost yields to >60 g/L . Feedback inhibition by aromatic amino acids is addressed using feedback-resistant DAHP synthase mutants .

Q. How do anaerobic microbial degradation pathways of shikimic acid differ from plant biosynthesis?

In Ilyobacter insuetus, shikimic acid undergoes reductive cleavage via oxygen-independent hydrolases to produce acetate and propionate, bypassing aromatic intermediates . This contrasts with plant pathways reliant on oxygen-dependent enzymes like chorismate synthase .

Q. How is deuterium-labeled shikimic acid used in tracing biosynthetic intermediates?

Catalytic deuteration with D₂O and palladium achieves >98% isotopic enrichment at C3, C4, and C5 positions . Labeled analogs enable NMR-based flux analysis in Mycobacterium tuberculosis, elucidating shikimate kinase inhibition mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.